![molecular formula C6H15KO18P4 B1147511 D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt CAS No. 135269-51-1](/img/structure/B1147511.png)
D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt is a phosphorylation product of inositol 1,4,5-trisphosphate (Ins (1,4,5)P3). It is a potent inhibitor of Ins (1,4,5)P3 5-phosphatase with an IC50 of approximately 150 nM . It facilitates Ca2+ influx by sensitizing Ins (1,4,5)P3-mediated activation of ICRAC .
Synthesis Analysis
The compound is formed by the phosphorylation of Ins (1,4,5)P3 . It is suggested to play a second-messenger role different from that of Ins (1,4,5)P3 .Molecular Structure Analysis
The molecular weight of D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt is 804.73 . Its molecular formula is C6H8O18P4.K8 .Chemical Reactions Analysis
D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt is a weak agonist of Ca2+ mobilizing receptors . It is reported to mobilize intracellular Ca2+ stores in saponin-permeabilized SH-SY5Y neuroblastoma cells .Physical And Chemical Properties Analysis
D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt is soluble in water . It should be stored in a desiccated state at -20°C .Wissenschaftliche Forschungsanwendungen
Role as a Second Messenger
“D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt” is suggested to play a second-messenger role different from that of Ins (1,4,5)P3 . This role is crucial in transmitting signals within cells and can influence various cellular processes.
Calcium Mobilization
This compound is a weak agonist of Ca2+ mobilizing receptors . It is reported to mobilize intracellular Ca2+ stores in saponin-permeabilized SH-SY5Y neuroblastoma cells . This property can be useful in studying calcium signaling pathways in cells.
Inhibition of Ins (1,4,5)P3 5-Phosphatase
“D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt” is a potent inhibitor of Ins (1,4,5)P3 5-phosphatase . This enzyme is involved in the metabolism of inositol phosphates, which are important signaling molecules.
Facilitation of Calcium Influx
This compound facilitates Ca2+ influx by sensitizing Ins (1,4,5)P3-mediated activation of ICRAC . ICRAC is a type of calcium channel that is activated by the depletion of intracellular calcium stores.
Phosphorylation Product of Inositol 1,4,5-Trisphosphate
“D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt” is a phosphorylation product of inositol 1,4,5-trisphosphate (Ins (1,4,5)P3) . This process is part of the inositol phosphate metabolism pathway.
Wirkmechanismus
Target of Action
The primary target of D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt is the enzyme Ins (1,4,5)P3 5-phosphatase . This enzyme plays a crucial role in the inositol signaling pathway, which is involved in various cellular processes, including the regulation of calcium levels.
Mode of Action
D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt acts as a potent inhibitor of Ins (1,4,5)P3 5-phosphatase . By inhibiting this enzyme, it facilitates the influx of calcium ions by sensitizing the Ins (1,4,5)P3-mediated activation of ICRAC .
Biochemical Pathways
The compound is a phosphorylation product of inositol 1,4,5-trisphosphate (Ins (1,4,5)P3) . By inhibiting Ins (1,4,5)P3 5-phosphatase, it affects the inositol signaling pathway and influences the regulation of intracellular calcium levels, which can have downstream effects on various cellular processes.
Result of Action
The inhibition of Ins (1,4,5)P3 5-phosphatase by D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt leads to an increase in calcium influx by sensitizing the Ins (1,4,5)P3-mediated activation of ICRAC . This can result in various molecular and cellular effects, depending on the specific cellular context.
Eigenschaften
IUPAC Name |
octapotassium;[(1R,2S,4S,5S)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O18P4.8K/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8/t1-,2-,3?,4-,5+,6?;;;;;;;;/m0......../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLWTQSZUMYYND-QAVKKEKOSA-F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8K8O18P4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.